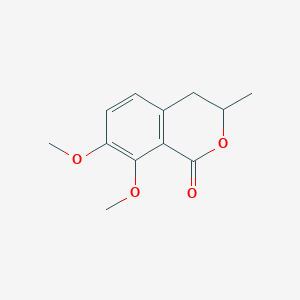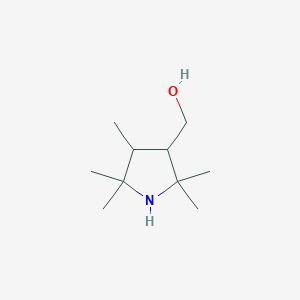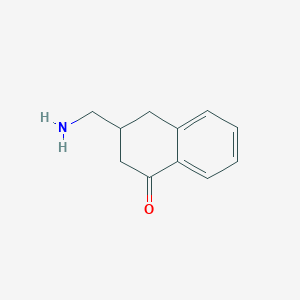
3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride is a fluorinated organic compound with a unique structure that includes both sulfur and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride can be achieved through several methods. One common approach involves the fluorination of sulfur-containing precursors. For example, the reaction of ethylthiol with tetrafluoropropanoyl fluoride under controlled conditions can yield the desired compound. The reaction typically requires a fluorinating agent such as sulfur tetrafluoride or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes. These processes often utilize advanced fluorinating agents and catalysts to ensure high yields and purity. The use of continuous flow reactors and other modern techniques can enhance the efficiency and scalability of the production .
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thiol form.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mecanismo De Acción
The mechanism of action of 3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride involves its interaction with various molecular targets. The sulfur and fluorine atoms in the compound can form strong bonds with target molecules, leading to the inhibition or modification of their activity. This compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby altering their function .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride
- 3-(Propylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride
- 3-(Butylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride
Uniqueness
3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride is unique due to its specific combination of ethylsulfanyl and tetrafluoropropanoyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specialized applications in various fields .
Propiedades
| 77705-88-5 | |
Fórmula molecular |
C5H5F5OS |
Peso molecular |
208.15 g/mol |
Nombre IUPAC |
3-ethylsulfanyl-2,2,3,3-tetrafluoropropanoyl fluoride |
InChI |
InChI=1S/C5H5F5OS/c1-2-12-5(9,10)4(7,8)3(6)11/h2H2,1H3 |
Clave InChI |
SDVQPYJHQJLWMU-UHFFFAOYSA-N |
SMILES canónico |
CCSC(C(C(=O)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)
![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)

![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)

